molecular formula C11H14ClFN2 B1459491 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 1803598-21-1

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No. B1459491
CAS RN: 1803598-21-1
M. Wt: 228.69 g/mol
InChI Key: AOMOHFVPXNCQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (hereafter referred to as 5-FIPH) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated analog of the neurotransmitter serotonin, and has been used in a variety of studies in the fields of neuroscience, pharmacology, and biochemistry. 5-FIPH has been used to investigate the biochemical and physiological effects of serotonin, as well as to explore its potential as a therapeutic agent.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including compounds similar to 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride, have been studied for their antiviral properties . These compounds have shown inhibitory activity against a range of RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. Their mechanism of action often involves interfering with viral replication or inhibiting enzymes crucial to the viral life cycle.

Anti-inflammatory and Analgesic Effects

The indole moiety is a common feature in molecules with anti-inflammatory and analgesic effects . Research into indole derivatives like 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride could lead to the development of new treatments for conditions characterized by inflammation and pain, such as arthritis and neuropathic pain.

Anticancer Research

Indole derivatives are known to possess anticancer activities, with some showing the ability to induce apoptosis in cancer cells . The study of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride in this context could contribute to the discovery of novel oncology therapeutics, particularly in targeting specific cancer cell lines or pathways.

Neuroscientific Research

In neuroscience, compounds like 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can be valuable for studying neurotransmitter systems, especially serotonin . They may serve as research tools or lead compounds in the development of drugs for neurological disorders, such as depression, anxiety, and schizophrenia.

Molecular Biology and Biochemistry

In molecular biology and biochemistry, this compound could be used to study protein interactions and signaling pathways . Its potential to bind to various receptors and enzymes makes it a useful probe for understanding cellular processes at the molecular level.

Pharmacological Studies

Pharmacologically, 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can be explored for its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles . This research can provide insights into how the compound, or its derivatives, could be optimized for therapeutic use.

Mechanism of Action

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOHFVPXNCQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 4
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 6
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.